4-(2-Thiazolin-2-YL)phenol

Descripción

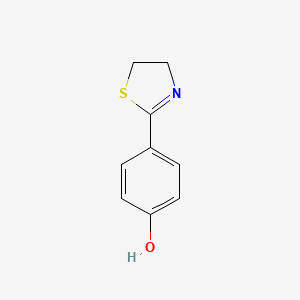

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4,5-dihydro-1,3-thiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBUEZWQOCUAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540450 | |

| Record name | 4-(1,3-Thiazolidin-2-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90563-68-1 | |

| Record name | 4-(1,3-Thiazolidin-2-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Thiazolin 2 Yl Phenol Derivatives

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in 4-(2-Thiazolin-2-YL)phenol is highly susceptible to electrophilic aromatic substitution. The hydroxyl (-OH) group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by the 2-thiazolin-2-yl substituent, electrophilic attack occurs predominantly at the ortho positions (C3 and C5). While the hydroxyl group activates the ring through resonance donation of a lone pair, the thiazoline (B8809763) substituent likely exerts a mild deactivating inductive effect due to the electronegativity of its nitrogen and sulfur atoms.

| Reaction | Electrophile (E+) | Typical Reagents | Expected Major Product(s) |

|---|---|---|---|

| Halogenation | Br+ | Br2 in a non-polar solvent | 3-Bromo-4-(2-thiazolin-2-yl)phenol and 3,5-Dibromo-4-(2-thiazolin-2-yl)phenol |

| Nitration | NO2+ | Dilute HNO3 | 3-Nitro-4-(2-thiazolin-2-yl)phenol |

| Sulfonation | SO3 | Concentrated H2SO4 | 2-(2-Thiazolin-2-yl)-4-hydroxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R+ | R-Cl, AlCl3 | 3-Alkyl-4-(2-thiazolin-2-yl)phenol |

Nucleophilic Attack on the Thiazoline Ring System

The thiazoline ring contains an imine (C=N) bond, which renders the C2 carbon electrophilic and thus susceptible to nucleophilic attack. rsc.org This reactivity allows for various transformations, including ring-opening reactions, which are a key feature of thiazoline chemistry.

The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions:

Hydrolysis: Under acidic or basic conditions, the imine bond can be hydrolyzed. Acid-catalyzed hydrolysis, for instance, involves protonation of the ring nitrogen, followed by the attack of water on the C2 carbon. This leads to a tetrahedral intermediate that can collapse to open the ring, yielding N-(2-mercaptoethyl)-4-hydroxybenzamide. nih.govimreblank.ch

Attack by Strong Nucleophiles: Strong nucleophiles can attack the C2 carbon, leading to addition products or ring cleavage. Ring-opening of 2-amino-2-thiazolines has been observed with hydrogen sulfide (B99878), resulting in thiourea (B124793) derivatives. acs.org

Metal-Catalyzed Ring Opening: Transition metals can induce selective cleavage of the C–S bond in the thiazoline ring. rsc.org For example, palladium(II) and platinum(II) ions in basic media have been shown to catalyze the ring opening of 2-amino-thiazoline. electronicsandbooks.com

S-Alkylation: In certain fused thiazoline systems, alkyl halides can lead to ring opening via S-alkylation, generating N-alkenyl functionalized products. nih.gov

| Nucleophile | Conditions | Reaction Type | Potential Product |

|---|---|---|---|

| H2O | Acidic (H+) | Hydrolysis / Ring Opening | N-(2-Mercaptoethyl)-4-hydroxybenzamide |

| R-MgBr (Grignard Reagent) | Aprotic solvent | Addition | 2-Alkyl-4-(4-hydroxyphenyl)-thiazolidine |

| LiAlH4 | Aprotic solvent | Reduction | 4-(Thiazolidin-2-yl)phenol |

| H2S | - | Ring Opening | Thiourea derivative |

Oxidative and Reductive Transformations of the Thiazoline Moiety

The thiazoline moiety can undergo both oxidation and reduction, targeting either the imine bond or the sulfur atom. These transformations are valuable for converting thiazolines into other important heterocyclic structures or for complete ring modification.

Oxidation: The most common oxidative transformation of thiazolines is their dehydrogenation to the corresponding aromatic thiazoles. nih.gov This aromatization can be achieved with a variety of oxidizing agents.

Manganese Dioxide (MnO₂): MnO₂ is a convenient and widely used reagent for oxidizing thiazolines to thiazoles, often requiring reflux in a suitable solvent like 1,2-dichloroethane. nih.govresearchgate.net The efficiency of this reaction can be influenced by substituents at the 2- and 4-positions of the ring. nih.gov

Copper-Based Reagents: A mixture of Cu(I) and Cu(II) salts with a peroxide (the Kharasch-Sosnovsky reaction) has been effectively used to oxidize thiazolines to thiazoles. acs.org

Potassium Permanganate (KMnO₄): Under phase-transfer conditions, KMnO₄ can convert thiazolines to thiazoles. rsc.org

Sulfur Oxidation: Oxidation at the sulfur atom can lead to thiazoline 1,1-dioxides (sulfones), which are highly reactive and moisture-sensitive compounds. rsc.orgrsc.org More aggressive oxidation with reagents like Oxone® or peracetic acid can result in ring-opening to yield sulfonic acids or disulfides. rsc.orgrsc.org

Reduction: Reduction of the thiazoline ring primarily targets the C=N imine bond, converting it to an amine and the thiazoline to a thiazolidine.

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the imine bond without causing ring cleavage. srce.hr Carboxylic acid derivatives activated as 2-thiazoline-2-thiol esters can be reduced to alcohols or aldehydes using sodium borohydride (B1222165) or di-isobutylaluminium hydride, respectively. rsc.org

Catalytic Hydrogenation: Reduction with Raney Nickel is a potent method that can lead to the complete reduction of the ring, often accompanied by desulfurization and subsequent degradation of the heterocyclic structure. pharmaguideline.com

| Transformation | Reagent | Product Type |

|---|---|---|

| Oxidation | MnO2, Cu(I)/Cu(II) + peroxide | Aromatization to Thiazole (B1198619) |

| KMnO4 + Benzoic Acid | Thiazoline 1,1-dioxide (Sulfone) | |

| Oxone®, Peracetic Acid | Ring-opened sulfonic acids/disulfides | |

| Reduction | LiAlH4, NaBH4 | Reduction to Thiazolidine |

| Raney Ni | Ring cleavage and desulfurization |

Investigating the Influence of the Phenolic Hydroxyl Group on Thiazoline Reactivity

The phenolic hydroxyl group exerts a significant electronic influence on the reactivity of the distal thiazoline ring. This influence is transmitted through the π-system of the benzene (B151609) ring and can modulate the key reactive sites within the thiazoline moiety. The hydroxyl group acts as a powerful electron-donating group through resonance, which increases the electron density of the entire conjugated system.

This electronic donation can affect thiazoline reactivity in several ways:

Nucleophilicity of Ring Nitrogen: Increased electron density in the system can enhance the nucleophilicity of the thiazoline ring nitrogen. This could affect reactions such as N-alkylation or its participation in further cyclization reactions.

Electrophilicity of C2 Carbon: The electron-donating effect of the phenol (B47542) may slightly reduce the electrophilicity of the C2 carbon in the thiazoline ring, potentially slowing the rate of nucleophilic attack at this position compared to a non-phenolic analogue.

Stabilization of Intermediates: The phenolic group can stabilize charged intermediates formed during reactions. For example, in the hydrolysis of a related benzothiazolyl-substituted quinol ester, the substituent was found to stabilize a cationic intermediate through resonance delocalization. acs.orgnih.gov

Modulation by Deprotonation: Under basic conditions, the hydroxyl group deprotonates to form a phenoxide ion. The phenoxide is a much stronger electron-donating group, which would dramatically amplify the electronic effects on the thiazoline ring, significantly enhancing the nucleophilicity of the ring nitrogen and potentially altering reaction pathways. The antioxidant properties of phenolic thiazoles are strongly linked to the electronic environment created by the hydroxyl groups. mdpi.comnih.gov

Computational studies, such as those using Density Functional Theory (DFT), can quantify these effects by calculating parameters like molecular electrostatic potential and frontier molecular orbital energies, which identify the most nucleophilic and electrophilic sites in the molecule. sciencepublishinggroup.comnih.gov

Reaction Kinetics and Thermodynamic Analysis of Derivatization Pathways

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthesis. Such studies involve measuring reaction rates under various conditions to determine rate laws, activation energies (Ea), and thermodynamic parameters like Gibbs free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. benthamdirect.com

Kinetic Studies: For a typical derivatization, such as the oxidation of the thiazoline to a thiazole, kinetic measurements would reveal the reaction order with respect to the substrate and the oxidizing agent. A study on the reaction of chloronitrothiazole with sodium methoxide (B1231860) found that most thiazole reactions follow second-order kinetics. sciepub.com

Thermodynamic Analysis: Thermodynamic parameters provide insight into the transition state and feasibility of a reaction. A negative entropy of activation (ΔS‡), for example, suggests a highly ordered, rigid transition state, which is common in cyclization reactions. benthamdirect.com Computational chemistry can be employed to model reaction pathways and calculate the energies of reactants, transition states, and products. nih.gov Such calculations have been used to determine that for the reaction of 2-amino-2-thiazolines, the formation of certain adducts proceeds with a smaller activation barrier and is favored both kinetically and thermodynamically. nih.gov A correlation between the Gibbs free energy (ΔG°) and the bimolecular rate constants has also been established for electron-transfer reactions involving thiazoline derivatives. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Rate Law | rate = k[Substrate][MnO₂] | Indicates a second-order reaction, dependent on both reactants. |

| Activation Energy (Ea) | +65 kJ/mol | Energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | +62 kJ/mol | Heat absorbed to form the transition state. |

| Entropy of Activation (ΔS‡) | -30 J/(mol·K) | Suggests a more ordered transition state compared to the reactants. |

| Gibbs Free Energy of Activation (ΔG‡) | +71 kJ/mol | Overall energy barrier, determines the reaction rate at a given temperature. |

Studies on Intermediate Formation and Transition States

The mechanisms of the reactions involving this compound proceed through various transient intermediates and transition states. Elucidating the structure and stability of these species is fundamental to understanding the reaction pathways.

Reaction Intermediates:

Tetrahedral Intermediates: Nucleophilic attack on the C2 carbon of the thiazoline ring, such as during hydrolysis, proceeds via a tetrahedral intermediate. nih.gov The fate of this intermediate (reversion to reactants or ring-opening) depends on subsequent protonation events. nih.gov

Radical Intermediates: Oxidative reactions can involve radical species. The copper-catalyzed oxidation of thiazolines to thiazoles is proposed to proceed through an intermediate captodative radical, which is stabilized by both an electron-withdrawing and an electron-donating group. acs.org

Cationic Intermediates: Hydrolysis of related quinol esters bearing thiazole substituents has been shown to generate aryloxenium ion intermediates, where the positive charge is significantly delocalized into the thiazole ring. acs.orgnih.gov

Cyclization Intermediates: The synthesis of thiazole rings often proceeds through acyclic precursors that cyclize via specific intermediates. For example, some syntheses may proceed via a Dakin-West type mechanism involving intramolecular cyclization intermediates. d-nb.info

Transition States: The transition state is the highest energy point on a reaction coordinate. Its structure determines the reaction's activation energy. Modern computational chemistry allows for the detailed modeling of these transient structures. For instance, semiempirical calculations have been used to locate the transition structures for the stepwise mechanism of adduct formation between 2-amino-2-thiazolines and isocyanates, providing insight into the reaction's regioselectivity. nih.gov The study of kinetic isotope effects can also provide experimental evidence about the nature of the transition state.

Investigating these transient species often requires a combination of experimental techniques, such as trapping experiments to capture intermediates, and theoretical calculations to model their geometries and energies.

Focused Review on the Coordination Chemistry of this compound

A comprehensive search of available scientific literature and chemical databases has revealed no specific studies on the coordination chemistry of the compound this compound.

While the individual components of the molecule—the phenol group and the thiazoline ring—are well-known participants in coordination chemistry, no research articles, reviews, or database entries detailing the use of this specific compound as a ligand for metal complexes have been identified. The CAS number for the compound is 90563-68-1. chemsrc.com

Chemical suppliers list the compound, sometimes under the synonym 4-(4,5-Dihydrothiazol-2-yl)phenol, primarily for research and development purposes. chemsrc.com However, this has not translated into published literature regarding its chelation properties or the synthesis and characterization of its metal complexes.

Therefore, it is not possible to provide an article on the following topics as requested, due to the absence of specific data for this compound:

Coordination Chemistry of 4 2 Thiazolin 2 Yl Phenol As a Ligand

Supramolecular Assembly and Self-Organization Mediated by Coordination

Extensive research exists on related, but structurally distinct, ligands such as those based on thiazole (B1198619), bohrium.comresearchgate.netacs.orgnih.govacs.org benzothiazole (B30560), researchgate.net and various Schiff bases containing phenol (B47542) and heterocyclic moieties. researchgate.netresearchgate.net These studies demonstrate the rich coordination chemistry of such systems, where the nitrogen of the heterocyclic ring and the oxygen of the phenolic group often act as a bidentate chelating pair, forming stable complexes with a variety of metals. These complexes have been explored for applications in catalysis, acs.orgresearchgate.net materials science, and as potential therapeutic agents. bohrium.com

However, without specific experimental or theoretical studies on 4-(2-Thiazolin-2-YL)phenol, any discussion of its coordination behavior would be purely speculative and would not adhere to the requested focus on this sole compound. Further research would be required to synthesize and characterize its metal complexes and to explore their potential properties and applications.

Advanced Spectroscopic and Structural Elucidation of 4 2 Thiazolin 2 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-(2-Thiazolin-2-YL)phenol in solution. It provides invaluable insights into the molecule's conformation, electronic environment of individual atoms, and the potential for tautomeric equilibria.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in different chemical environments. The aromatic protons of the phenol (B47542) ring typically appear as a set of multiplets in the downfield region, usually between δ 6.8 and 7.8 ppm. The specific splitting pattern, often an AA'BB' system, is indicative of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing thiazoline (B8809763) ring.

The protons of the thiazoline ring itself give rise to two characteristic triplets in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂) typically resonate at a different chemical shift than the methylene protons adjacent to the nitrogen atom (N-CH₂), reflecting the different electronic environments. These signals are crucial for confirming the integrity of the thiazoline ring.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The carbon atoms of the phenol ring exhibit distinct resonances in the aromatic region (typically δ 115–160 ppm). The carbon atom bearing the hydroxyl group (C-OH) is significantly deshielded and appears at a higher chemical shift, while the carbon attached to the thiazoline ring (C-thiazoline) is also readily identifiable. The quaternary carbon of the C=N bond within the thiazoline ring is a key diagnostic signal, often appearing in the range of δ 160–170 ppm. The two methylene carbons of the thiazoline ring can also be distinguished, providing further structural confirmation.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to OH) | ~6.8-7.0 | ~115-117 |

| Aromatic CH (ortho to Thiazoline) | ~7.6-7.8 | ~128-130 |

| Aromatic C-OH | - | ~158-160 |

| Aromatic C-Thiazoline | - | ~125-127 |

| Thiazoline N-CH₂ | ~4.0-4.4 | ~55-60 |

| Thiazoline S-CH₂ | ~3.2-3.6 | ~30-35 |

| Thiazoline C=N | - | ~165-170 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Conformational Analysis

The conformation of the this compound molecule, particularly the rotational barrier around the single bond connecting the phenyl and thiazoline rings, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can reveal through-space interactions between protons, providing evidence for the preferred spatial arrangement of the two rings. For instance, correlations between the protons on the thiazoline ring and the ortho-protons of the phenyl ring can indicate a degree of rotational restriction. In some substituted arylthiazolidine derivatives, atropisomerism has been observed and studied using dynamic NMR, highlighting the potential for hindered rotation in this class of compounds.

Tautomerism

While this compound is predominantly expected to exist in the phenol-thiazoline form, the possibility of tautomerism, particularly in different solvents or under specific pH conditions, can be explored using NMR. For example, keto-enol tautomerism is a well-documented phenomenon in related heterocyclic systems. In the case of this compound, a potential tautomeric equilibrium could involve the phenolic proton and the nitrogen atom of the thiazoline ring, leading to a quinone-methide-like structure. Temperature-dependent NMR studies can be employed to investigate the dynamics of such equilibria. If a tautomeric equilibrium exists and the exchange rate is slow on the NMR timescale, separate sets of signals for each tautomer may be observed. However, for this compound, the aromatic stability of the phenol ring strongly favors the phenolic form, and significant populations of other tautomers are generally not expected under normal conditions. The study of tautomerism in heterocyclic compounds is a complex field, and the relative stability of different forms is influenced by factors such as solvent polarity and the potential for intra- and intermolecular hydrogen bonding.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful and non-destructive method for identifying the functional groups present in this compound. These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy, resulting in a unique spectral fingerprint for the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

O-H Stretching: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is often indicative of intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Aromatic C-H Stretching: Sharp, medium-intensity bands usually appear just above 3000 cm⁻¹ (typically in the 3030-3100 cm⁻¹ range), corresponding to the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretching: In the region just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the thiazoline ring are expected.

C=N Stretching: A strong and sharp absorption band in the range of 1600-1650 cm⁻¹ is a key diagnostic peak for the C=N (imine) stretching vibration within the thiazoline ring.

Aromatic C=C Stretching: Medium to strong intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the phenyl ring.

C-O Stretching: A strong band corresponding to the C-O stretching of the phenol group is typically found in the 1200-1260 cm⁻¹ region.

C-N and C-S Stretching: Vibrations associated with the C-N and C-S single bonds of the thiazoline ring are expected to appear in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹ for C-N and 600-800 cm⁻¹ for C-S.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the 1,4-disubstituted benzene ring typically give rise to a strong absorption in the 800-850 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of molecular bonds.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted phenyl ring often gives a strong and sharp signal in the Raman spectrum, which can be a very characteristic feature. Other aromatic C=C stretching vibrations also produce distinct Raman bands.

C=N Stretching: The C=N stretching vibration of the thiazoline ring is also Raman active and can be observed in the 1600-1650 cm⁻¹ region.

C-S Stretching: The C-S stretching vibrations in the thiazoline ring are generally expected to show a more prominent signal in the Raman spectrum compared to the FT-IR spectrum, typically in the 600-800 cm⁻¹ range.

Symmetry Considerations: Due to the different selection rules, some vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is highly valuable for a complete vibrational analysis.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3200-3600 | Weak/Not prominent | Strong, Broad |

| Aromatic C-H | Stretching | 3030-3100 | Medium-Strong | Medium, Sharp |

| Aliphatic C-H | Stretching | 2850-2960 | Medium | Medium |

| Thiazoline C=N | Stretching | 1600-1650 | Medium-Strong | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Strong | Medium-Strong |

| Phenolic C-O | Stretching | 1200-1260 | Medium | Strong |

| Thiazoline C-N | Stretching | 1000-1300 | Medium | Medium |

| Thiazoline C-S | Stretching | 600-800 | Strong | Weak-Medium |

| Aromatic C-H | Out-of-plane Bending | 800-850 | Weak | Strong |

Note: Intensities are relative and can vary based on the specific experimental setup and the physical state of the sample.

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, both the parent molecule and its characteristic fragments can be identified.

Molecular Weight Determination

The nominal molecular weight of this compound (C₉H₉NOS) is 179.24 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z value corresponding to this molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. Depending on the ionization technique used, such as Electrospray Ionization (ESI), a protonated molecule [M+H]⁺ at m/z 180 or a deprotonated molecule [M-H]⁻ at m/z 178 may also be observed.

Fragmentation Pattern Analysis

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. Under techniques like Electron Ionization (EI), the molecular ion undergoes fragmentation, breaking at its weakest bonds to form a series of daughter ions. The analysis of these fragments helps to piece together the different components of the molecule.

For this compound, several key fragmentation pathways can be predicted:

Cleavage of the Thiazoline Ring: The thiazoline ring is susceptible to cleavage. A common fragmentation pathway for 2-aryl-thiazolines involves the cleavage of the 1,2- and 3,4-bonds of the thiazole (B1198619) ring. This can lead to the formation of ions corresponding to the hydroxyphenyl nitrile cation and the loss of a neutral ethylene (B1197577) sulfide (B99878) fragment.

Formation of a Hydroxyphenyl Nitrilium Ion: A significant fragment ion is often observed corresponding to the hydroxyphenyl nitrilium ion ([HOC₆H₄C≡N]⁺˙). This ion is relatively stable due to the aromatic ring and the delocalization of the positive charge.

Loss of Small Neutral Molecules: The fragmentation process can also involve the loss of small, stable neutral molecules. For example, the phenolic hydroxyl group can lead to the loss of a hydrogen radical (H˙), carbon monoxide (CO), or a formyl radical (HCO˙).

Fragments from the Thiazoline Moiety: Fragmentation can also generate ions characteristic of the thiazoline ring itself, such as ions resulting from the loss of the hydroxyphenyl group.

Tandem mass spectrometry (MS/MS) can be employed for a more detailed structural analysis. In an MS/MS experiment, the molecular ion is isolated and then subjected to further fragmentation, providing a clearer picture of the fragmentation pathways and the connectivity of the atoms within the molecule.

Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound

| m/z | Plausible Fragment Ion | Description |

| 179 | [C₉H₉NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 180 | [C₉H₁₀NOS]⁺ | Protonated Molecule ([M+H]⁺) |

| 178 | [C₉H₈NOS]⁻ | Deprotonated Molecule ([M-H]⁻) |

| 121 | [C₇H₅NO]⁺˙ | Hydroxyphenyl nitrilium ion |

| 119 | [C₇H₅O]⁺ | Loss of HCN from the hydroxyphenyl nitrilium ion |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 60 | [C₂H₄S]⁺˙ | Ethylene sulfide radical cation |

Note: The observed fragments and their relative intensities can vary significantly depending on the ionization method and the energy used for fragmentation.

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a key technique for investigating the electronic transitions within a molecule and providing insights into its photophysical properties. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of its two main chromophores: the phenol ring and the thiazoline ring, and the electronic conjugation between them.

UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or methanol, exhibits characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions and are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, two main π → π* transitions are expected.

A high-energy band, often observed in the shorter wavelength UV region (around 200-250 nm), can be attributed to the electronic transitions within the phenyl ring.

A lower-energy, and often more intense, band at longer wavelengths (typically in the 280-350 nm range) is characteristic of the extended conjugated system formed by the phenyl ring and the C=N bond of the thiazoline ring. This band is often sensitive to the substitution on the phenyl ring.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms of the thiazoline ring, or the oxygen of the phenol group) to a π* antibonding orbital. These are generally of much lower intensity than π → π* transitions and may sometimes be obscured by the stronger absorption bands.

The position and intensity of these absorption bands can be influenced by the solvent polarity. In polar solvents, a slight shift in the absorption maxima (solvatochromism) may be observed due to the differential stabilization of the ground and excited states.

Photophysical Properties

The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence and phosphorescence.

Fluorescence: Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence, which is the emission of light as the molecule returns from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectrum will be red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield of fluorescence (the ratio of photons emitted to photons absorbed) is a measure of the efficiency of the fluorescence process. For some 2-aryl-thiazole derivatives, fluorescence with large Stokes shifts has been reported, which can be influenced by intra- and intermolecular hydrogen bonding.

Influence of pH: The photophysical properties of this compound are expected to be sensitive to pH. Deprotonation of the phenolic hydroxyl group in a basic medium to form the phenolate (B1203915) anion will lead to a significant bathochromic (red) shift in the absorption and emission spectra. This is due to the increased electron-donating ability of the phenolate group, which enhances the intramolecular charge transfer (ICT) character of the electronic transition. This property could make the molecule a potential candidate for use as a pH-sensitive fluorescent probe.

Interactive Data Table: Typical Electronic Absorption and Emission Data for this compound

| Property | Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Description |

| Absorption (π → π) | ~220-250 | High | Phenyl ring transition |

| Absorption (π → π) | ~280-350 | High | Extended conjugation (Phenyl-Thiazoline) |

| Fluorescence Emission | >350 | - | Emission from S₁ state |

Note: The exact wavelengths, molar absorptivity, and fluorescence properties are highly dependent on the solvent, pH, and temperature.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, conformation, and intermolecular interactions.

Molecular Geometry and Conformation

A key feature revealed by X-ray crystallography is the relative orientation of the phenyl and thiazoline rings. In the solid state, the thiazoline ring is not planar, typically adopting an envelope or twisted conformation. The dihedral angle between the mean plane of the phenyl ring and the thiazoline ring is a critical parameter. For the closely related compound, 4-(1,3-Thiazolidin-2-yl)phenol, the thiazolidinyl ring is nearly perpendicular to the phenyl ring, with N—C—C—C torsion angles of 71.7(2)° and 107.1(2)°. This perpendicular arrangement minimizes steric hindrance between the two ring systems.

The bond lengths and angles within the molecule would be determined with high precision, confirming the expected values for sp² and sp³ hybridized carbon, nitrogen, sulfur, and oxygen atoms. For instance, the C=N double bond within the thiazoline ring would have a characteristic bond length, shorter than a C-N single bond.

Intermolecular Interactions and Crystal Packing

In addition to hydrogen bonding, other intermolecular forces, such as van der Waals interactions and potentially π-π stacking between the aromatic rings of adjacent molecules, would also contribute to the stability of the crystal lattice.

Interactive Data Table: Crystallographic Data for the Related Compound 4-(1,3-Thiazolidin-2-yl)phenol

| Parameter | Value |

| Chemical Formula | C₉H₁₁NOS |

| Molecular Weight | 181.25 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.3638 (6) |

| b (Å) | 8.9683 (5) |

| c (Å) | 15.8249 (8) |

| V (ų) | 1754.7 (2) |

| Z | 8 |

Source:

Note: This data is for a closely related compound and serves as an illustrative example. The crystallographic parameters for this compound may differ.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is an achiral molecule and therefore does not exhibit a CD spectrum, this technique becomes highly relevant for its chiral derivatives.

Chirality can be introduced into the this compound scaffold in several ways:

Substitution on the Thiazoline Ring: The introduction of substituents at the 4- or 5-positions of the thiazoline ring can create one or more stereocenters. For example, synthesis from a chiral amino alcohol or amino thiol, such as L-cysteine, would result in an enantiomerically pure or enriched thiazoline derivative.

Atropisomerism: In cases where there is significant steric hindrance to rotation around the bond connecting the phenyl and thiazoline rings (for instance, with bulky substituents in the ortho positions of the phenyl ring), atropisomers can be formed. These are stereoisomers resulting from restricted rotation, and they can be chiral and thus CD-active.

Application of CD Spectroscopy

For a chiral derivative of this compound, the CD spectrum would provide valuable information:

Determination of Absolute Configuration: The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the absolute configuration of the stereocenters in the molecule. By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute stereochemistry (R or S) of the chiral centers can be determined.

Studying Intermolecular Interactions: The binding of a chiral thiazoline derivative to another chiral molecule, such as a protein or DNA, can induce changes in its CD spectrum or induce a CD spectrum in an achiral binding partner. This allows for the study of chiral recognition and binding events.

Hypothetical CD Spectrum

A chiral derivative of this compound would be expected to show CD signals corresponding to the electronic transitions observed in the UV-Vis spectrum. The π → π* transitions of the aromatic chromophore, being in a chiral environment, would give rise to distinct Cotton effects. The specific shape and sign of the CD spectrum would be a unique fingerprint of that particular enantiomer.

Interactive Data Table: Hypothetical CD Spectral Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Associated Transition |

| ~280-350 | Positive or Negative | π → π* (Extended Conjugation) |

| ~220-250 | Positive or Negative | π → π* (Phenyl Ring) |

Note: The signs and magnitudes of the molar ellipticity are hypothetical and would depend on the specific stereochemistry and conformation of the chiral derivative.

Biological and Pharmacological Research on 4 2 Thiazolin 2 Yl Phenol and Its Analogues: Mechanistic Insights

Investigations into Enzymatic Inhibition Mechanisms

The ability of 4-(2-Thiazolin-2-YL)phenol analogues to inhibit specific enzymes is a key area of research, with implications for a variety of disease states.

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Disorders (Drawing from benzothiazole (B30560) analogues)

Alzheimer's disease (AD) and other neurodegenerative disorders are characterized by a decline in acetylcholine (B1216132) levels in the brain. nih.gov One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. nih.gov Benzothiazole derivatives have emerged as a promising class of AChE inhibitors.

In one study, novel benzothiazole derivatives were synthesized and evaluated for their AChE inhibitory activity. Computational docking studies predicted strong binding affinities to the AChE enzyme, with some derivatives showing significantly lower binding energies than the reference drug riluzole (B1680632). nih.gov For instance, compounds 4b and 4i exhibited binding energies of -11.27 kcal/mol and -11.21 kcal/mol, respectively, compared to -6.6 kcal/mol for riluzole. nih.gov Subsequent in vitro testing using Ellman's assay confirmed their inhibitory potential, with IC50 values of 679.896 μg/mL for 4b and 685.236 μg/mL for 4i , both demonstrating greater potency than riluzole (IC50 = 801.157 μg/mL). nih.gov

Another study focused on benzothiazole-based derivatives as multi-target-directed ligands for AD, aiming to inhibit both AChE and histamine (B1213489) H3 receptors. nih.gov Certain pyrrolidine (B122466) derivatives within this series were identified as potent AChE inhibitors. nih.gov Furthermore, a series of thiazolidinone-based thiadiazole derivatives incorporating a benzothiazole moiety displayed moderate to good potency against AChE, with some compounds showing higher potential than the standard drug Donepezil (IC50 = 4.20 ± 0.10 μM). researchgate.net The IC50 values for this series ranged from 0.90 ± 0.20 to 18.30 ± 0.10 μM. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Benzothiazole Analogues

| Compound | Binding Energy (kcal/mol) | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Riluzole | -6.6 | 801.157 | nih.gov |

| 4b | -11.27 | 679.896 | nih.gov |

| 4i | -11.21 | 685.236 | nih.gov |

| Donepezil | - | 4.20 ± 0.10 μM | researchgate.net |

| Thiazolidinone-thiadiazole derivatives | - | 0.90 ± 0.20 to 18.30 ± 0.10 μM | researchgate.net |

Tyrosinase Inhibition for Melanin (B1238610) Regulation (Drawing from bis-thiazole derivative)

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic skin lightening. nanobioletters.comdcchemicals.com Thiazole (B1198619) and its derivatives have been investigated as tyrosinase inhibitors.

One study synthesized a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles and evaluated their inhibitory activity against mushroom tyrosinase. nih.gov The compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b ) was found to be a highly potent inhibitor with an IC50 value of 0.2 ± 0.01 μM, which is 55-fold more potent than the well-known inhibitor, kojic acid. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase. nih.gov In silico docking studies suggested that the 2,4-hydroxyl substituents on the phenyl ring are crucial for the inhibition of both mushroom and human tyrosinase. nih.gov

Furthermore, in B16F10 murine melanoma cells, compounds 1a and 1b demonstrated a dose-dependent and significant inhibition of intracellular melanin production and its release into the medium, surpassing the effects of kojic acid. nih.gov This was attributed to the inhibition of cellular tyrosinase activity and was also linked to the inhibition of tyrosinase glycosylation and the suppression of genes associated with melanogenesis. nih.gov

Table 2: Tyrosinase Inhibitory Activity of a Benzothiazole Analogue

| Compound | IC50 (μM) | Inhibition Type | Cellular Effect | Reference |

|---|---|---|---|---|

| 1b | 0.2 ± 0.01 | Competitive | Inhibits melanin production in B16F10 cells | nih.gov |

| Kojic Acid | 11 | - | - | nih.gov |

Alpha-Glucosidase Inhibition for Metabolic Regulation (Drawing from thiazole analogues)

Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates. Its inhibition can delay glucose absorption and lower postprandial blood glucose levels, making it a target for the management of type 2 diabetes. escholarship.org Thiazole analogues have been explored as potential alpha-glucosidase inhibitors.

A study on benzylidene-hydrazinyl-thiazole inhibitors revealed that positional isomerism of a methyl group on the piperidine (B6355638) ring significantly influences their potency and selectivity for α-glucosidase. mdpi.com Generally, 4-methyl derivatives demonstrated greater selectivity and established stronger molecular contacts with the enzyme compared to their 3-methyl counterparts. mdpi.com The majority of these compounds exhibited a noncompetitive mode of inhibition. mdpi.com

In another investigation, a series of pyridazine-triazole hybrid molecules were evaluated as inhibitors of rat intestinal α-glucosidase. researchgate.net One compound, 10k , showed potent inhibition with an IC50 value of 1.7 µM, which is approximately 100 times stronger than the standard drug acarbose. researchgate.net Kinetic studies indicated that this compound acts as an uncompetitive inhibitor of α-glucosidase. researchgate.net

Table 3: Alpha-Glucosidase Inhibitory Activity of Thiazole Analogues

| Compound Class | Key Findings | Mode of Inhibition | IC50 | Reference |

|---|---|---|---|---|

| Benzylidene-hydrazinyl-thiazoles | Positional isomerism affects potency and selectivity. | Mostly Noncompetitive | Not specified | mdpi.com |

| Pyridazine-triazole hybrid (10k ) | Significantly more potent than acarbose. | Uncompetitive | 1.7 µM | researchgate.net |

Histone Acetyltransferase (HAT) Inhibition for Epigenetic Modulation (Drawing from hydrazinothiazole analogues)

Histone acetyltransferases (HATs) are enzymes that play a crucial role in epigenetic regulation by catalyzing the acetylation of lysine (B10760008) residues on histone proteins. mdpi.com This modification generally leads to a more open chromatin structure, facilitating gene transcription. mdpi.com Aberrant HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets. mdpi.com

A study focusing on the modulation of the histone acetyltransferase Gcn5p identified a novel HAT inhibitor from a series of thiazole derivatives. nih.gov The compound, cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone] (CPTH2), was selected based on its inhibitory effect on the growth of a yeast strain deficient in Gcn5. nih.gov Further investigation demonstrated a specific chemical-genetic interaction between CPTH2 and Gcn5p, indicating that the compound inhibits the functional network dependent on this HAT. nih.gov

In vitro assays confirmed that CPTH2 directly inhibits the HAT reaction, an effect that could be reversed by increasing the concentration of the histone H3 substrate. nih.gov In vivo, the compound was shown to decrease the acetylation of bulk histone H3 specifically at the H3-AcK14 site. nih.gov These findings collectively establish CPTH2 as a novel HAT inhibitor that modulates the Gcn5p network both in vitro and in vivo. nih.gov

Modulatory Effects on Cellular Pathways

Beyond direct enzyme inhibition, analogues of this compound exert significant effects on cellular pathways, particularly those involved in cell proliferation and survival.

Anticancer Activity and Mechanisms of Cell Proliferation Inhibition

The thiazole and thiazolidinone cores are prevalent in compounds exhibiting anticancer properties. Analogues of this compound have been investigated for their antiproliferative activity against various cancer cell lines.

One study reported the synthesis of 4-thiazolidinone-indolin-2-one analogues and their evaluation against A549 (lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer) cell lines. Compound 7g demonstrated the highest cytotoxicity, with IC50 values of 40 µM in both MCF-7 and A549 cells, and 50 µM in PC3 cells. Mechanistic studies in A549 cells indicated that this compound induces apoptosis through the mitochondrial pathway, evidenced by the up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2.

Another investigation focused on 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one (compound 1 ), which displayed high antiproliferative activity against a panel of cancer cells. It was particularly potent against the leukemic cell line SR (GI50 = 0.0351 µM) and the ovarian cancer cell line OVCAR-3 (GI50 = 0.248 µM). In-depth cytotoxicity studies on human hepatocellular carcinoma (HepG2) cells revealed that the compound's action led to the disintegration of the cell membrane, inhibition of mitochondrial and lysosomal activity, and ultimately, inhibition of cell proliferation.

Furthermore, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and screened for anticancer activity. The compound 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h ) showed significant activity against several cancer cell lines at a concentration of 10 µM, with a percent growth inhibition (PGI) of 65.12 against SNB-19 (CNS cancer), 55.61 against NCI-H460 (non-small cell lung cancer), and 54.68 against SNB-75 (CNS cancer).

Table 4: Anticancer Activity of Thiazole and Thiazolidinone Analogues

| Compound | Cancer Cell Line(s) | IC50 / GI50 | Mechanism of Action | Reference |

|---|---|---|---|---|

| 7g | MCF-7, A549, PC3 | 40 µM, 40 µM, 50 µM | Induction of apoptosis via mitochondrial pathway | |

| 1 | SR, OVCAR-3 | 0.0351 µM, 0.248 µM | Cell membrane disintegration, mitochondrial and lysosomal inhibition | |

| 6h | SNB-19, NCI-H460, SNB-75 | PGI: 65.12, 55.61, 54.68 at 10 µM | Not specified |

Antimicrobial Activity and Resistance Modulation

The combination of a phenol (B47542) group and a thiazoline (B8809763) ring in this compound suggests a potential for antimicrobial activity. Phenolic compounds are well-known for their broad-spectrum antimicrobial properties, which are often attributed to their ability to disrupt cell membranes, interfere with cellular energy production, and inhibit microbial enzymes. The thiazole/thiazoline core is also a key feature in many antimicrobial agents.

Research on phenolic thiazole derivatives has demonstrated their potential against a range of bacterial and fungal pathogens. For instance, certain hydrazinyl-thiazole phenolic derivatives have shown notable activity against Pseudomonas aeruginosa. Specifically, compounds 7a and 8a in one study were found to be very active against P. aeruginosa ATCC 27, with activity comparable to the antibiotic norfloxacin (B1679917) nih.govresearchgate.net. Another study on 1,3-thiazole derivatives reported significant antibacterial and antifungal activities at concentrations of 50–75 μg/mL for some benzo[d]thiazole derivatives nih.gov. The antimicrobial efficacy of these analogues is often linked to the substitution pattern on both the phenolic and thiazole rings. For example, the position of the hydroxyl group on the phenyl ring can influence activity nih.gov.

Furthermore, phenolic compounds have been shown to modulate antibiotic resistance in bacteria. They can act synergistically with conventional antibiotics, potentially by inhibiting bacterial efflux pumps, which are a common mechanism of drug resistance. This suggests that this compound and its analogues could not only possess intrinsic antimicrobial activity but also serve as adjuvants to enhance the efficacy of existing antibiotics against resistant strains.

Table 1: Antimicrobial Activity of Selected Phenolic Thiazole Analogues

| Compound/Analogue | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzo[d]thiazole derivative 13 | S. aureus | 75 | nih.gov |

| Benzo[d]thiazole derivative 13 | E. coli | 50 | nih.gov |

| Benzo[d]thiazole derivative 13 | A. niger | 75 | nih.gov |

| Benzo[d]thiazole derivative 14 | S. aureus | 50 | nih.gov |

| Benzo[d]thiazole derivative 14 | E. coli | 75 | nih.gov |

| Benzo[d]thiazole derivative 14 | A. niger | 50 | nih.gov |

| Thiazole-Schiff base 2b | S. aureus | - (Zone of inhibition: 25.9 mm) | researchgate.net |

| Thiazole-Schiff base 2e | B. cereus | - (Zone of inhibition: 24.2 mm) | researchgate.net |

Note: This table is illustrative and compiles data from studies on analogues of this compound. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Antioxidant and Antiradical Mechanisms

The phenolic hydroxyl group is a key structural feature that imparts antioxidant and antiradical properties to a molecule. This is due to its ability to donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is often stabilized by resonance, which makes the parent molecule an effective antioxidant.

Studies on various phenolic thiazole derivatives have consistently demonstrated their significant antioxidant potential. The antioxidant activity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For instance, a series of newly synthesized N-methyl substituted thiazole-derived polyphenolic compounds exhibited notable antioxidant activity, with some compounds showing superior or comparable activity to the standard antioxidants ascorbic acid and Trolox nih.gov. In one study, compound 7j, a thiazole derivative, displayed the highest activity in the DPPH assay nih.gov.

Table 2: Antioxidant Activity of Selected Phenolic Thiazole Analogues

| Compound/Analogue | Assay | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 7d | DPPH | Lower than Trolox | nih.gov |

| Compound 7e | DPPH | Lower than Trolox | nih.gov |

| Compound 7g | DPPH | Lower than Trolox | nih.gov |

| Compound 7i | DPPH | Lower than Trolox | nih.gov |

| Compound 7j | DPPH | Lower than Trolox | nih.gov |

| Compound 7k | DPPH | Lower than Trolox | nih.gov |

| Ascorbic Acid (Reference) | DPPH | - | nih.gov |

| Trolox (Reference) | DPPH | - | nih.gov |

Note: This table is illustrative and compiles data from studies on analogues of this compound. IC50 represents the concentration of an antioxidant required to decrease the initial concentration of the radical by 50%.

Dopamine (B1211576) Agonist Properties and Central Nervous System Activity (Drawing from thiazolamines)

While direct studies on the dopamine agonist properties of this compound are not available, research on structurally related thiazolamines provides compelling evidence for potential central nervous system (CNS) activity. The 2-aminothiazole (B372263) moiety, present in a tautomeric form in the thiazoline ring of the target compound, has been identified as a stable and lipophilic bioisosteric replacement for a phenol group in the design of dopamine agonists.

A notable example is the investigation of thiazoloindans and thiazolobenzopyrans as orally active central dopamine (partial) agonists. In these compounds, the 2-aminothiazole moiety is combined with known templates for dopamine agonists, leading to molecules with high affinity for dopamine D3 receptors semanticscholar.org. Specifically, compound 20 from this study, 6-amino-2-(N,N-di-n-propylamino)thiazolo[4,5-f]indan, demonstrated high affinity for D3 receptors and exhibited long-lasting activity and excellent oral availability in animal models semanticscholar.org.

Furthermore, studies on benzothiazole-based ligands have shown high dual affinity for both D2 and D3 dopamine receptors, with some compounds exhibiting affinities in the low nanomolar range frontiersin.orgacs.org. For instance, compound 9 in one study showed a Ki of 2.8 nM for the human D2S receptor and 3.0 nM for the human D3 receptor acs.org. These findings suggest that the thiazole ring system, in combination with appropriate substituents, can effectively interact with dopamine receptors. Given the structural similarities, it is plausible that this compound could exhibit some affinity for dopamine receptors, although its specific activity and selectivity would need to be experimentally determined.

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into the key molecular features that govern their antimicrobial, antioxidant, and CNS activities.

For antimicrobial activity , the nature and position of substituents on both the phenyl and thiazole/thiazoline rings are critical. In a series of quinoline-thiazole derivatives, it was found that electron-donating groups on the phenyl ring generally led to higher antifungal activity against Candida species compared to electron-withdrawing groups nih.gov. The substitution pattern on the thiazole ring also significantly influences the antimicrobial spectrum and potency mdpi.comacs.org. For instance, in one study of thiazole derivatives, the presence of a methyl group on the thiazole ring was found to enhance bioactivity researchgate.net.

Regarding antioxidant activity , the primary determinant is the phenolic hydroxyl group. The number and position of hydroxyl groups on the phenyl ring directly impact the radical scavenging capacity. Generally, the presence of multiple hydroxyl groups, particularly in ortho or para positions, enhances antioxidant activity due to increased resonance stabilization of the resulting phenoxyl radical. The electronic properties of the thiazoline ring and any substituents on it can further modulate the O-H bond dissociation enthalpy of the phenol, thereby fine-tuning the antioxidant potential.

In the context of dopamine receptor affinity , SAR studies of benzothiazole-based ligands have highlighted the importance of the substitution pattern on the benzothiazole ring and the nature of the linker and the basic amine group. For instance, methoxy (B1213986) substitution at the 2-position of a 4-phenylpiperazine moiety significantly increased D2 receptor binding affinity in one series of compounds frontiersin.org. The length and flexibility of the chain connecting the thiazole moiety to a basic nitrogen atom are also crucial for optimal interaction with the dopamine receptor binding pocket. These SAR principles suggest that modifications to the this compound scaffold could be a promising strategy for developing novel CNS-active agents.

Future Research Trajectories and Interdisciplinary Opportunities for 4 2 Thiazolin 2 Yl Phenol

Design and Synthesis of Novel Derivatives for Enhanced Biological Selectivity

The core structure of 4-(2-thiazolin-2-yl)phenol is a fertile ground for chemical modification to enhance biological selectivity and potency. The synthesis of novel derivatives often involves the condensation reaction between aminobenzothiazole derivatives and para-hydroxybenzaldehyde or its analogs. nih.govbohrium.com Modifications can be strategically introduced at several positions on the thiazole (B1198619) or phenol (B47542) rings.

Key synthetic strategies include:

Substitution on the Phenolic Ring: Introducing various substituents (e.g., methoxy (B1213986), ethoxy, alkyl groups) on the phenol ring can modulate the compound's electronic properties and steric profile, influencing its interaction with biological targets. nih.gov For instance, the synthesis of 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol and 4-(Benzo[d]thiazol-2-yl)-2,6-dimethoxyphenol has been reported as part of efforts to develop new acetylcholinesterase inhibitors. nih.gov

Modification of the Thiazole/Thiazolidinone Core: The thiazole ring itself can be altered. For example, the synthesis of 4-thiazolidinone (B1220212) derivatives has been a major focus, with over 7,000 compounds designed and synthesized in some libraries, highlighting the scaffold's versatility. ump.edu.pl These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties.

Hybrid Molecule Synthesis: An effective strategy involves creating hybrid molecules that combine the this compound pharmacophore with other biologically active moieties. nih.govnih.gov This molecular hybridization aims to enhance a desired biological effect or to create multifunctional agents. For example, coupling the core structure with coumarin (B35378) has been explored to develop novel anti-Alzheimer's agents. nih.gov

The goal of these synthetic efforts is to improve the structure-activity relationship (SAR), leading to derivatives with higher affinity and selectivity for specific enzymes, receptors, or cellular pathways. mdpi.comacs.org

Exploration of Bio-conjugation Strategies for Targeted Delivery

To maximize therapeutic potential and minimize off-target effects, researchers are exploring bio-conjugation strategies to deliver this compound derivatives to specific cells or tissues. Bioconjugation involves linking the active compound to a targeting agent, such as an antibody, peptide, or other ligand that recognizes a specific cell surface receptor. springernature.comnih.gov

Potential bio-conjugation approaches include:

Linking to Targeting Ligands: The phenolic hydroxyl group or other functional groups introduced into the derivatives can serve as a handle for conjugation. These conjugates are designed to bind selectively to receptors overexpressed in diseased cells, thereby concentrating the therapeutic agent at the site of action. nih.gov

Carrier-Associated Conjugates: The compound can be linked to larger carrier molecules. This approach can improve solubility, stability, and pharmacokinetic profiles, in addition to providing a platform for attaching targeting moieties. nih.gov

Smart Linkers: The use of biocompatible and biodegradable linkers is crucial. These linkers can be designed to be stable in circulation but to release the active drug under specific conditions found in the target microenvironment, such as changes in pH or enzyme concentration. springernature.com

These strategies are moving beyond systemic administration towards precision medicine, aiming to enhance efficacy while reducing systemic exposure.

Integration with Materials Science for Functional Hybrid Systems

The unique chemical properties of this compound make it a candidate for integration into functional materials. This interdisciplinary approach combines the biological or chemical activity of the molecule with the structural and functional properties of materials like polymers or nanoparticles.

Areas of exploration include:

Functional Polymers: The phenol or other reactive groups on the molecule can be used to incorporate it into polymer chains, either as a pendant group or as part of the polymer backbone. These functionalized polymers could have applications as antimicrobial coatings, sensors, or in controlled-release drug delivery systems.

Hybrid Materials: The development of hybrid systems where the thiazole derivative is embedded within or covalently bonded to inorganic materials (e.g., silica, metal oxides) could lead to novel materials with combined optical, electronic, and biological properties.

Responsive Materials: The integration could lead to materials that respond to specific biological stimuli. For example, a material might change its properties or release the active compound in the presence of a particular enzyme or analyte.

Advanced Mechanistic Elucidation of Biological Actions

While many derivatives have been screened for biological activity, a deeper understanding of their precise mechanisms of action is a critical future research direction. Moving beyond phenotypic screening to target identification and pathway analysis is essential for rational drug design.

Key research focuses should include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or biomolecules with which these compounds interact.

Pathway Analysis: Investigating how these compounds modulate specific cellular signaling pathways. For example, studies have shown that some derivatives can induce apoptosis (programmed cell death) in cancer cells, but the upstream and downstream signaling events are often not fully characterized. smolecule.com

Biophysical Studies: Employing biophysical methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) to characterize the binding kinetics and thermodynamics of the interaction between the compounds and their biological targets. mdpi.com

A thorough mechanistic understanding will allow for more precise optimization of derivatives and could reveal novel therapeutic applications.

Development of Computational Models for Predictive Screening

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new compounds. researchgate.net For this compound derivatives, these models can predict biological activity and guide synthetic efforts.

Computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov These models, once validated, can be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.govpensoft.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. scilit.com Docking studies can provide insights into the binding mode and key interactions, helping to explain the structure-activity relationships observed experimentally and guiding the design of more potent inhibitors. semanticscholar.org

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govscilit.com These parameters can be correlated with the compound's reactivity and biological activity, such as its antioxidant potential. bohrium.com

Table 1: Computational Methods in the Study of Thiazole Derivatives

| Computational Method | Application | Key Insights |

|---|---|---|

| QSAR | Predict biological activity (e.g., anticancer, antioxidant) based on molecular descriptors. | Identifies key structural features that correlate with activity, guiding the design of new analogs. |

| Molecular Docking | Simulate the binding of derivatives to the active site of target enzymes (e.g., cyclooxygenase, acetylcholinesterase). | Elucidates binding modes and crucial intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| DFT | Calculate electronic properties (HOMO/LUMO energies, bond dissociation enthalpy). | Provides a theoretical basis for understanding antioxidant mechanisms and chemical reactivity. |

These predictive models save significant time and resources by focusing laboratory work on compounds with the highest probability of success.

Potential for Nanotechnology-Based Applications

Nanotechnology offers powerful tools to overcome challenges in drug delivery, such as poor solubility and lack of specificity. Formulating this compound derivatives into nanocarriers is a promising avenue for future research.

Potential nanotechnology platforms include:

Nanoparticle Encapsulation: The compounds can be encapsulated within or conjugated to the surface of nanoparticles (NPs). nih.gov This can improve their stability, prolong their circulation time in the bloodstream, and facilitate their accumulation in target tissues through passive (the enhanced permeability and retention effect) or active targeting.

Surface Functionalization: The surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, further enhancing the targeted delivery approach. nih.gov

Nanoscale Drug Delivery Systems (DDS): The integration of these compounds into well-designed DDS can lead to controlled and sustained release profiles, improving the therapeutic window of the drug.

Collaboration with Other Disciplines (e.g., Medicinal Chemistry, Chemical Biology, Biophysics)

The full potential of this compound can only be realized through strong interdisciplinary collaborations. The complexity of modern drug discovery and materials science necessitates a team-based approach.

Examples of essential collaborations include:

Medicinal Chemistry and Chemical Biology: Medicinal chemists can design and synthesize novel derivatives, while chemical biologists can develop and use chemical probes to study their biological functions in living systems.

Computational Chemistry and Experimental Biology: Computational chemists can build predictive models to screen virtual libraries of compounds, and experimental biologists can then synthesize and test the most promising candidates, creating a feedback loop that accelerates the discovery process.

Biophysics and Pharmacology: Biophysicists can characterize the molecular interactions between the compounds and their targets, while pharmacologists can study their effects in cellular and animal models.

Such collaborations are crucial for translating fundamental discoveries into tangible applications in medicine and materials science.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2-thiazolin-2-yl)phenol in laboratory settings?

The Hantzsch thiazole synthesis is a widely used method for constructing thiazole rings. For derivatives like this compound, this involves cyclocondensation of α-haloketones (or their equivalents) with thioamides or thioureas. For example, substituted phenols can be functionalized with thiazoline rings via coupling reactions under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like K₂CO₃ . Optimization may require adjusting reaction time, temperature, and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the pure product.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers anticipate?

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton signals in the δ 6.5–8.0 ppm range (phenolic ring) and thiazoline ring protons (δ 2.5–4.5 ppm for methylene/methine groups).

- ¹³C NMR : Peaks for aromatic carbons (δ 110–150 ppm), thiazoline carbons (δ 160–170 ppm for C=N), and phenolic oxygen-bound carbons (δ 150–160 ppm).

- IR Spectroscopy : A broad O–H stretch (~3200–3500 cm⁻¹) for the phenol group and C=N/C–S stretches (~1600–1500 cm⁻¹) for the thiazoline ring .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the compound’s molecular weight. Fragmentation patterns may include loss of the thiazoline moiety (e.g., [M – C₃H₅NS]⁺).

Q. How do directing effects influence the regioselectivity of electrophilic substitution reactions in phenolic-thiazoline derivatives?

The phenolic –OH group is a strong ortho/para-directing substituent. When coupled with a thiazoline ring (electron-withdrawing due to the C=N bond), the overall electronic effects can alter reactivity. For example, nitration or halogenation may preferentially occur at the para position of the phenol ring due to steric hindrance from the thiazoline group. Computational studies (e.g., DFT) can predict charge distribution and reactive sites .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

While specific toxicity data for this compound is limited, general precautions for phenolic and thiazoline derivatives include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Storage : In airtight containers, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what challenges arise during refinement?

SC-XRD provides precise bond lengths, angles, and torsion angles. For example, the thiazoline ring’s planarity and hydrogen-bonding interactions (e.g., O–H⋯N between phenol and thiazoline) can be quantified. Challenges include:

- Crystal Quality : Poorly diffracting crystals require optimization of crystallization solvents (e.g., ethanol/water mixtures).

- Data Refinement : Software like SHELXL (via SHELX suite) refines structures using least-squares methods. Key parameters include R-factor (<0.05 for high resolution) and data-to-parameter ratio (>10:1) .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess reactivity.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., phenolic O–H as a hydrogen-bond donor).

- Correlation with Experimental Data : Compare computed IR/NMR spectra with empirical results to validate models .

Q. How can researchers address contradictions between spectroscopic and crystallographic data for thiazoline-phenol derivatives?

Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.

- Enzyme Inhibition Studies : Kinetic assays (e.g., UV-Vis spectroscopy) to measure IC₅₀ values against target enzymes (e.g., tyrosine kinases).

- In Silico Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.